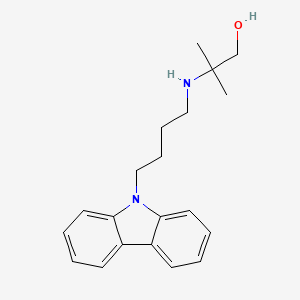
2-((4-(9H-咔唑-9-基)丁基)氨基)-2-甲基丙-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol is a compound that features a carbazole moiety linked to a butyl chain, which is further connected to an amino group and a methylpropan-1-ol structure
科学研究应用
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be explored for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research may investigate its potential therapeutic applications, such as its use in drug development.
Industry: The compound is of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
作用机制
Target of Action
Compounds with a similar structure, such as carbazole derivatives, have been known to interact with various biological targets .
Mode of Action
It is known that carbazole derivatives can interact with their targets in a variety of ways, often involving the formation of complexes or through intermolecular interactions .
Biochemical Pathways
Carbazole derivatives have been used in the development of organic light-emitting diodes (oleds), suggesting a potential role in electron transport and light emission pathways .
Pharmacokinetics
Similar compounds have shown good thermal stabilities, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been used in oleds, indicating that they may have effects on light emission and electron transport .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol. For instance, the performance of similar compounds in OLEDs can be affected by factors such as temperature and humidity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Carbazole Intermediate: The carbazole moiety is often synthesized through a series of reactions starting from commercially available carbazole. This may involve nitration, reduction, and subsequent functionalization to introduce the desired substituents.
Linking the Butyl Chain: The carbazole intermediate is then reacted with a butyl halide under basic conditions to form the 4-(9H-carbazol-9-yl)butyl intermediate.
Amination and Final Functionalization: The 4-(9H-carbazol-9-yl)butyl intermediate is then subjected to amination reactions to introduce the amino group. Finally, the compound is reacted with 2-methylpropan-1-ol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove certain functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
相似化合物的比较
Similar Compounds
4-(9H-carbazol-9-yl)butyl)phosphonic acid: This compound has a similar carbazole moiety but with a phosphonic acid group instead of an amino group.
(4-(9H-carbazol-9-yl)phenyl)boronic acid: Another similar compound with a carbazole moiety linked to a phenylboronic acid group.
Uniqueness
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
属性
IUPAC Name |
2-(4-carbazol-9-ylbutylamino)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-20(2,15-23)21-13-7-8-14-22-18-11-5-3-9-16(18)17-10-4-6-12-19(17)22/h3-6,9-12,21,23H,7-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNWDRXGHWCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














